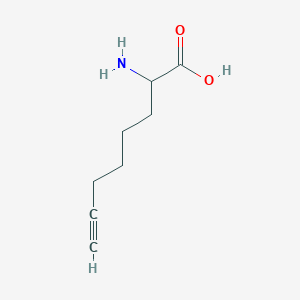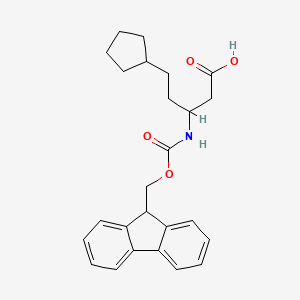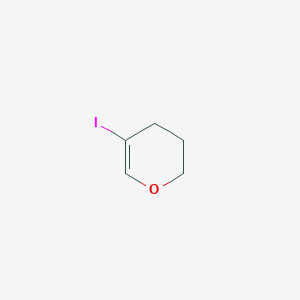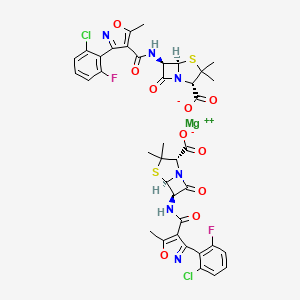
4-(6-Bromopyridin-2-yl)piperidine-4-carboxamide dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(6-Bromopyridin-2-yl)piperidine-4-carboxamide dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Bromopyridin-2-yl)piperidine-4-carboxamide dihydrochloride typically involves the reaction of 6-bromopyridine with piperidine derivatives under specific conditions. One common method includes the use of tert-butyl 4-(6-bromopyridin-2-yl)piperidine-1-carboxylate as an intermediate . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as chiral phosphoric acids .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-(6-Bromopyridin-2-yl)piperidine-4-carboxamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
4-(6-Bromopyridin-2-yl)piperidine-4-carboxamide dihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(6-Bromopyridin-2-yl)piperidine-4-carboxamide dihydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-(6-Bromopyridin-2-yl)piperidine-4-carboxamide dihydrochloride is unique due to its specific structure, which allows it to interact with a variety of molecular targets. This makes it a valuable compound for research and development in multiple fields.
Properties
Molecular Formula |
C11H16BrCl2N3O |
|---|---|
Molecular Weight |
357.07 g/mol |
IUPAC Name |
4-(6-bromopyridin-2-yl)piperidine-4-carboxamide;dihydrochloride |
InChI |
InChI=1S/C11H14BrN3O.2ClH/c12-9-3-1-2-8(15-9)11(10(13)16)4-6-14-7-5-11;;/h1-3,14H,4-7H2,(H2,13,16);2*1H |
InChI Key |
RDRDRMBIVKFSEN-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(C2=NC(=CC=C2)Br)C(=O)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-chloro-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine](/img/structure/B12302585.png)




![2-[(5-Chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl)amino]-3-methylbutanoic acid](/img/structure/B12302617.png)

![Dodecabenzylbambus[6]uril, bn-bu[6]](/img/structure/B12302629.png)



